molecular formula C14H12N4O2S B11468476 N-{2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

N-{2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

Cat. No.: B11468476
M. Wt: 300.34 g/mol
InChI Key: LGCBAMBQGCARJC-UHFFFAOYSA-N
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Description

N-{2-ETHYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-ETHYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE can be achieved through a multi-component reaction involving aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles. This reaction is typically carried out under solvent-free conditions using microwave irradiation, which promotes the reaction and increases the yield . The presence of ionic liquids such as [Et3NH]+[HSO4]- can further enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the microwave-assisted synthesis method. This approach is advantageous due to its green chemistry principles, including the elimination of hazardous solvents and the use of energy-efficient microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

N-{2-ETHYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-{2-ETHYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-ETHYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE involves its interaction with various molecular targets. The thiadiazole and pyrimidine rings can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring also show diverse biological activities.

Uniqueness

N-{2-ETHYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE is unique due to its combined thiadiazole and pyrimidine structure, which enhances its ability to interact with multiple biological targets. This dual functionality makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

N-(2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C14H12N4O2S/c1-2-11-17-18-13(20)10(8-15-14(18)21-11)16-12(19)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,19)

InChI Key

LGCBAMBQGCARJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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